molecular formula C9H10ClN3O B2891235 2-amino-N-(3-cyanophenyl)acetamide hydrochloride CAS No. 1403958-54-2

2-amino-N-(3-cyanophenyl)acetamide hydrochloride

Cat. No.: B2891235
CAS No.: 1403958-54-2
M. Wt: 211.65
InChI Key: TTXOFSGGTSMTAQ-UHFFFAOYSA-N
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Description

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H10ClN3O. It is a white to off-white powder with a molecular weight of 211.65 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-cyanophenyl)acetamide hydrochloride typically involves the cyanoacetylation of amines. One common method is the reaction of 3-cyanobenzenesulfonyl chloride with amine hydrochlorides in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) at room temperature. The reaction mixture is then stirred overnight, and the product is isolated by recrystallization from ethyl acetate/hexane or ethyl acetate/toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-cyanophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The cyano group can react with bidentate reagents to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Substituted amides and other derivatives.

    Condensation Reactions: Various heterocyclic compounds.

    Reduction Reactions: Primary amines.

Scientific Research Applications

2-amino-N-(3-cyanophenyl)acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-cyanophenyl)acetamide hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its amino and cyano groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-cyanophenyl)acetamide hydrochloride
  • 2-chloro-N-(3-cyanophenyl)acetamide

Comparison

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and interactions with molecular targets. Compared to its isomer, 2-amino-N-(4-cyanophenyl)acetamide hydrochloride, the 3-cyano derivative may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

2-amino-N-(3-cyanophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-7-2-1-3-8(4-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOFSGGTSMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403958-54-2
Record name 2-amino-N-(3-cyanophenyl)acetamide hydrochloride
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